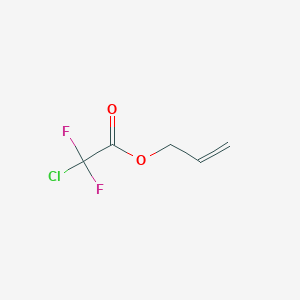

Allyl chlorodifluoroacetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of allyl chlorodifluoroacetate involves the Reformatskii-Claisen reaction, which affords 2,2-difluoro-4-pentenoic acid in good yields, starting from inexpensive chloro-difluoroacetic acid. This method provides an efficient route to obtain a variety of useful fluorine-containing synthetic building blocks (Greuter, Lang, & Romann, 1988).

Molecular Structure Analysis

The molecular structure of allyl chlorodifluoroacetate allows for its reactivity towards butyllithium, leading to a concise synthesis of gem-difluoro2-ethoxy allylic alcohols. This unique reactivity is attributed to the chlorine atom in chlorodifluoromethyl epoxy ethers, showcasing the compound's versatile chemistry (Bégué, Bonnet‐Delpon, & Rock, 1994).

Chemical Reactions and Properties

Allyl chlorodifluoroacetate participates in practical chlorodifluoromethylation reactions mediated by diacyl peroxide generated in situ from chlorodifluoroacetic anhydride. This process allows for allylic and amino-chlorodifluoromethylations of alkenes, showcasing its significant role in the formation of chlorodifluoromethylated compounds (Kawamura et al., 2018).

Physical Properties Analysis

The physical properties of allyl chlorodifluoroacetate, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. However, detailed data on these physical properties specifically for allyl chlorodifluoroacetate are not readily available in the cited literature. The focus tends to be on the compound's reactivity and the products derived from its application in synthesis.

Chemical Properties Analysis

The chemical properties of allyl chlorodifluoroacetate, including its reactivity in various chemical reactions, are highlighted by its role in the formation of fluorine-containing organozinc reagents and its involvement in Reformatskii-type reactions. These reactions underscore the compound's utility in synthesizing fluorine-containing molecules, an area of significant interest in chemical research (Lang & Schaub, 1988).

Applications De Recherche Scientifique

Reformatsky-Claisen Rearrangement

- Scientific Field : Organic Chemistry .

- Summary of the Application : The rearrangement of allyl α-bromoacetates with Zn dust is known as the Reformatsky-Claisen rearrangement . This reaction is a reliable method for selective carbon-carbon bond formation .

- Methods of Application : The Reformatsky-Claisen rearrangement involves the reaction of α-halogenated allyl esters with zinc dust . One of the earliest applications of this rearrangement with fluorinated substrates was the conversion of allyl chlorodifluoroacetate to difluoroacid .

- Results or Outcomes : The rearrangement of allyl chlorodifluoroacetate using this method results in the production of 2,2-difluoro-4-pentenoic acid derivatives .

Synthesis of Isothiocyanates

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Isothiocyanates (ITCs) are biologically active molecules found in several natural products and pharmaceutical ingredients . They are widely used as intermediates in organic synthesis .

- Results or Outcomes : The outcomes of these reactions are various types of isothiocyanates, which have applications in the treatment of neurodegenerative diseases and exhibit antiproliferative and antimicrobial activities .

Asymmetric Allyl-Activation of Organosulfides

- Scientific Field : Energy & Environmental Science .

- Summary of the Application : Organosulfides (R–S n –R) exhibit a high theoretical capacity and low cost, but suffer from sluggish kinetics and poor reversibility . Allyl chlorodifluoroacetate is used to improve their redox activity by replacing one organic functional group with an allyl (A) to form asymmetric allyl-substituted organosulfides (R–S n –A) .

- Methods of Application : The allyl-activation strategy is universal to a series of functional groups . This promotes the cleavage of the A–S bond owing to facile generation of allyl radials, thereby improving the reduction kinetics and capacity .

- Results or Outcomes : The discharge potential and discharge capacity of the organosulfide were increased compared to its symmetric counterpart . A highly-concentrated liquid electrolyte (5 M) with a volumetric capacity of 224 A h L −1 was realized .

Biomedical Applications of Allyl-Terminated Polymers

- Scientific Field : Biomedical Engineering .

- Summary of the Application : Several allyl-terminated polymers have demonstrated promising results towards their biomedical applicability, especially in drug delivery and dental applications .

- Results or Outcomes : The potential application of these polymers is not yet explored .

Synthesis of Natural Products

- Scientific Field : Organic Chemistry .

- Summary of the Application : The Reformatsky-Claisen rearrangement is one of the most competent methods to provide useful building blocks for the synthesis of natural products .

- Methods of Application : The rearrangement of α-halogenated allyl esters with zinc dust, referred to as the Reformatsky-Claisen rearrangement, is used . One of the earliest applications of this rearrangement with fluorinated substrates was the conversion of allyl chlorodifluoroacetate to difluoroacid .

- Results or Outcomes : Various allyl chlorodifluoroacetates can undergo a Reformatsky-Claisen protocol to give 2,2-difluoro-4-pentenoic acid derivatives .

High-Energy Reversible Redox Flow Batteries

- Scientific Field : Energy & Environmental Science .

- Summary of the Application : Organosulfides exhibit a high theoretical capacity and low cost, but suffer from sluggish kinetics and poor reversibility . Allyl chlorodifluoroacetate is used to improve their redox activity .

- Methods of Application : An effective and universal strategy is demonstrated to improve the redox activity of organosulfides by replacing one organic functional group with an allyl (A) to form asymmetric allyl-substituted organosulfides (R–S n –A) .

- Results or Outcomes : The discharge potential and discharge capacity of the organosulfide were increased compared to its symmetric counterpart . A highly-concentrated liquid electrolyte (5 M) with a volumetric capacity of 224 A h L −1 was realized .

Safety And Hazards

Orientations Futures

Propriétés

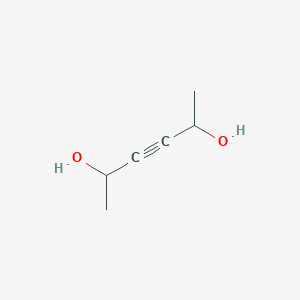

IUPAC Name |

prop-2-enyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSMQFOBYVXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434085 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl chlorodifluoroacetate | |

CAS RN |

118337-48-7 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)